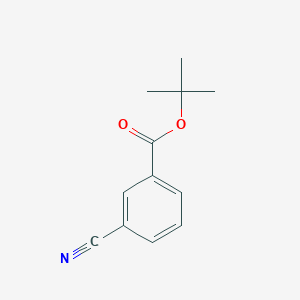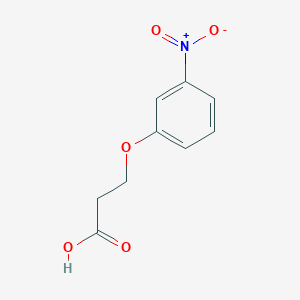
3-(3-Nitrophenoxy)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenoxy)propionic acid is a compound with the molecular weight of 211.17 . It is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of 3-(3-Nitrophenoxy)propionic acid is C9H9NO5 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3-(3-Nitrophenoxy)propionic acid has a density of 1.38g/cm3 and a boiling point of 374.8ºC at 760 mmHg . It has a melting point of 111-112°C .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry of Nitrophenols
Nitrophenols, including 3-(3-Nitrophenoxy)propionic acid, have been observed in both gas and condensed phases within the atmosphere. The atmospheric occurrence of nitrophenols results from direct emissions from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol compounds can occur through gas-phase reactions between phenol and nitrate radicals or via condensed-phase processes initiated by electrophilic nitration agents. These reactions are significant for understanding the environmental impact and atmospheric chemistry of nitrophenols like 3-(3-Nitrophenoxy)propionic acid. The atmospheric sinks of nitrophenols involve reactions with radicals such as OH and NO3 in aqueous solutions, highlighting the need for further research to clarify these processes (Harrison et al., 2005).
Pharmacological Effects of Phenolic Compounds
Phenolic acids, including compounds structurally related to 3-(3-Nitrophenoxy)propionic acid, have garnered attention for their biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid, exhibits antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. It modulates lipid metabolism and glucose, suggesting potential therapeutic roles for phenolic compounds in treating metabolic disorders. This highlights the broad spectrum of biological activities exhibited by phenolic compounds and their derivatives, potentially including 3-(3-Nitrophenoxy)propionic acid (Naveed et al., 2018).
Environmental Impact and Management
The environmental fate and effects of compounds similar to 3-(3-Nitrophenoxy)propionic acid, such as the lampricide TFM, have been reviewed, focusing on their use in controlling invasive species in aquatic ecosystems. TFM and potentially related nitrophenolic compounds do not persist in the environment and present minimal long-term toxicological risks, indicating their suitability for targeted environmental management practices with low ecological impact (Hubert, 2003).
Neurotrophic Signaling Pathways Modulation
Polyphenols, including those related to 3-(3-Nitrophenoxy)propionic acid, have been found to modulate neurotrophic signaling pathways, showing beneficial effects on neuronal survival, growth, and differentiation. These compounds activate pathways involved in neurotrophic actions, such as ERK and PI3K/Akt pathways, and increase the expression of neurotrophic factors. This suggests potential therapeutic applications of 3-(3-Nitrophenoxy)propionic acid derivatives in neurodegenerative diseases management (Moosavi et al., 2015).
Safety And Hazards
3-(3-Nitrophenoxy)propionic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
3-(3-nitrophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYOLXUXRGLEAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415679 |
Source


|
| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenoxy)propionic acid | |
CAS RN |
91004-46-5 |
Source


|
| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


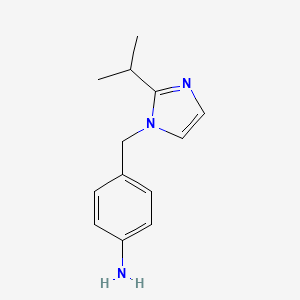
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)
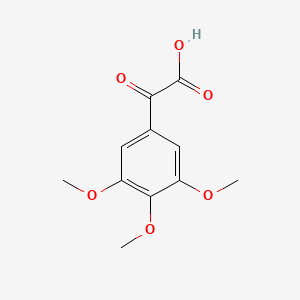
![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)


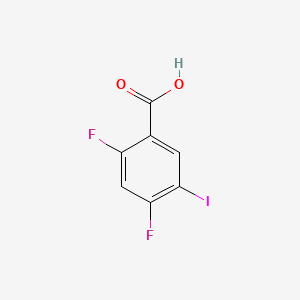
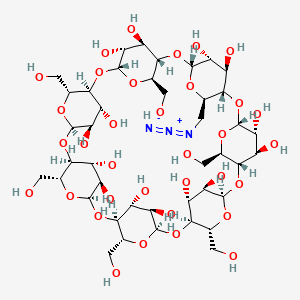
![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)
